4'-Trifluoromethylbiphenyl-4-propanoic acid
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Overview
Description
4’-Trifluoromethylbiphenyl-4-propanoic acid is an organic compound with the molecular formula C16H13F3O2 It is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Trifluoromethylbiphenyl-4-propanoic acid typically involves the following steps:
Formation of Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction. This reaction uses a palladium catalyst and a base, typically potassium carbonate, in a solvent like toluene.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide in the presence of a copper catalyst.
Addition of Propanoic Acid Moiety: The final step involves the addition of the propanoic acid moiety through a Friedel-Crafts acylation reaction, using an acid chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of 4’-Trifluoromethylbiphenyl-4-propanoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: 4’-Trifluoromethylbiphenyl-4-propanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated biphenyls, nitro biphenyls.
Scientific Research Applications
4’-Trifluoromethylbiphenyl-4-propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, leveraging its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4’-Trifluoromethylbiphenyl-4-propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 4’-Methylbiphenyl-4-propanoic acid
- 4’-Chlorobiphenyl-4-propanoic acid
- 4’-Bromobiphenyl-4-propanoic acid
Uniqueness:
- The presence of the trifluoromethyl group imparts unique electronic and steric properties, enhancing its reactivity and potential biological activities compared to its analogs.
- Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O2/c17-16(18,19)14-8-6-13(7-9-14)12-4-1-11(2-5-12)3-10-15(20)21/h1-2,4-9H,3,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPICPNTWRPRAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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